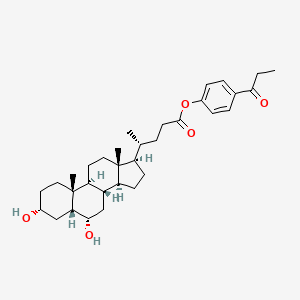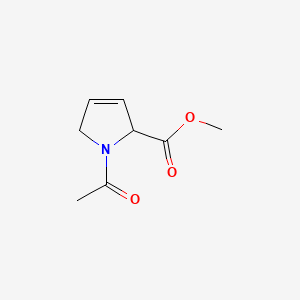
D-(-)-Pseudoephedrine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-(-)-Pseudoephedrine-d3, also known as d-pseudoephedrine-d3, is a deuterated form of the drug pseudoephedrine. It is a sympathomimetic drug that acts as a nasal decongestant and is commonly used in over-the-counter cold and allergy medications. However, the focus of
Wirkmechanismus
D-(-)-Pseudoephedrine-d3 acts as a sympathomimetic drug by stimulating the alpha-adrenergic receptors in the nasal mucosa. This results in vasoconstriction and a reduction in nasal congestion. D-(-)-Pseudoephedrine-d3 also has a mild bronchodilator effect due to its beta-adrenergic receptor agonist activity.
Biochemical and Physiological Effects
D-(-)-Pseudoephedrine-d3 has been shown to increase blood pressure and heart rate in some individuals. It can also cause insomnia, nervousness, and anxiety. These effects are thought to be due to the drug's sympathomimetic activity.
Vorteile Und Einschränkungen Für Laborexperimente
D-(-)-Pseudoephedrine-d3 is a useful tool for studying drug metabolism and drug-drug interactions. Its deuterated form allows for easy detection and quantification in biological samples using mass spectrometry. However, its use is limited to in vivo studies as it cannot be used to study drug metabolism in vitro.
Zukünftige Richtungen
There are several future directions for the use of D-(-)-Pseudoephedrine-d3 in scientific research. One area of interest is the investigation of the effect of genetic polymorphisms on drug metabolism. Another area of interest is the use of D-(-)-Pseudoephedrine-d3 in drug-drug interaction studies to improve drug safety and efficacy. Additionally, the use of D-(-)-Pseudoephedrine-d3 in combination with other deuterated drugs may provide new insights into drug metabolism and pharmacokinetics.
Synthesemethoden
D-(-)-Pseudoephedrine-d3 can be synthesized using a deuterated form of benzaldehyde and nitroethane. This reaction is catalyzed by a base such as sodium hydroxide and results in the formation of a deuterated form of nitrostyrene. The nitrostyrene can then be reduced using a reducing agent such as lithium aluminum hydride to produce D-(-)-Pseudoephedrine-d3.
Wissenschaftliche Forschungsanwendungen
D-(-)-Pseudoephedrine-d3 has been used in scientific research as a tracer molecule for pharmacokinetic studies. It is often used in conjunction with other deuterated drugs to determine the metabolic fate of the drug in vivo. D-(-)-Pseudoephedrine-d3 has also been used to study drug-drug interactions and to investigate the effect of genetic polymorphisms on drug metabolism.
Eigenschaften
CAS-Nummer |
204395-54-0 |
|---|---|
Produktname |
D-(-)-Pseudoephedrine-d3 |
Molekularformel |
C10H15NO |
Molekulargewicht |
168.254 |
IUPAC-Name |
(1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10+/m1/s1/i2D3 |
InChI-Schlüssel |
KWGRBVOPPLSCSI-DWHXCNOZSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)NC |
Synonyme |
(αR)-α-[(1R)-1-(Methyl-d3-amino)ethyl]benzenemethanol; [R-(R*,R*)]-α-[1-(Methyl-d3-amino)ethyl]benzenemethanol; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(19S)-7-Acetyloxy-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate](/img/structure/B569476.png)
![3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline](/img/structure/B569478.png)

![1-[(Aminooxy)acetyl]-4-methylpiperazine](/img/structure/B569482.png)

